3-Keto Donepezil-d6
Description
Properties
Molecular Formula |
C₂₄H₂₁D₆NO₄ |
|---|---|
Molecular Weight |
399.51 |
Synonyms |
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-d6-1H-indene-1,3(2H)-dione; 5,6-Dimethoxy-d6-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-indene-1,3(2H)-dione |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for 3 Keto Donepezil D6
Chemical Synthesis Pathways for the Donepezil (B133215) 3-Keto Moiety
The "3-Keto" modification refers to the oxidation of the C3 position on the indanone ring of the donepezil scaffold, resulting in a 2-substituted-5,6-dimethoxyindane-1,3-dione structure. This structural change necessitates a synthetic approach different from the standard synthesis of donepezil itself.
The synthesis of the 3-keto donepezil moiety is hypothetically achieved through a Knoevenagel condensation reaction. This method involves the reaction between a substituted indane-1,3-dione and an appropriate piperidine (B6355638) aldehyde.
The primary precursor compounds for this synthesis are:
5,6-Dimethoxyindane-1,3-dione: This precursor forms the core indanone ring system with the required 1,3-dicarbonyl functionality. Its own synthesis typically starts from a substituted phthalic anhydride, which can be condensed with malonic acid. nih.gov
1-Benzylpiperidine-4-carboxaldehyde: This compound provides the N-benzylpiperidine portion of the final molecule, which is crucial for its intended biological interactions. nih.gov
The reaction mechanism involves a base-catalyzed condensation. The base abstracts an acidic proton from the C2 position of the 5,6-dimethoxyindane-1,3-dione, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 1-benzylpiperidine-4-carboxaldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields an intermediate, which is then reduced to form the final saturated 2-substituted-indane-1,3-dione structure.
| Compound/Reagent | Role | Reference Reaction Type |
|---|---|---|
| 5,6-Dimethoxyindane-1,3-dione | Indanone Precursor (Nucleophile) | Knoevenagel/Aldol Condensation |
| 1-Benzylpiperidine-4-carboxaldehyde | Piperidine Precursor (Electrophile) | Knoevenagel/Aldol Condensation |
| Piperidine or Sodium Hydroxide | Base Catalyst | Knoevenagel Condensation nih.govnih.gov |
| Palladium on Carbon (Pd/C) with H₂ Gas | Reducing Agent | Alkene Hydrogenation nih.gov |
Standard donepezil is a racemic mixture, containing a stereocenter at the C2 position of the indanone ring. nih.gov However, the synthesis of the 3-keto analog fundamentally alters the stereochemistry of the molecule. The introduction of a second carbonyl group at the C3 position eliminates the chirality at the C2 position in the keto tautomer. The C2 carbon is bonded to a methylene (B1212753) group which is in turn attached to the piperidine ring, and it is flanked by two carbonyl groups, making it achiral.
Therefore, the synthesis of the 3-keto donepezil moiety does not require stereoselective methods, and the final product is achiral. This simplifies the synthetic process, as there is no need for chiral resolution or asymmetric synthesis, which are often complex and costly steps in the preparation of chiral molecules.
Deuterium (B1214612) Incorporation Methodologies for the 3-Keto Donepezil Scaffold
The "-d6" designation indicates the incorporation of six deuterium atoms. For metabolic studies, these are strategically placed on the two methoxy (B1213986) groups of the indanone ring, creating a stable isotope-labeled internal standard.
The most effective method for introducing six deuterium atoms onto the 5,6-dimethoxy positions is a two-step process performed on an appropriate indanone precursor prior to its condensation with the piperidine moiety. google.com
Demethylation: The precursor, 5,6-dimethoxy-1-indanone (B192829) (or a 1,3-dione analog), is treated with a strong demethylating agent, such as boron tribromide (BBr₃), to cleave the methyl ethers and yield the corresponding 5,6-dihydroxyindanone.
Deutero-methylation: The resulting dihydroxy intermediate is then alkylated using a deuterated methylating agent. Deuterated methyl iodide (CD₃I) is commonly used for this purpose, in the presence of a mild base like potassium carbonate (K₂CO₃). This reaction attaches two trideuteromethyl (-OCD₃) groups to the indanone core, achieving the desired d6-labeling. google.com
This site-specific technique ensures that the deuterium labels are placed only on the intended methoxy groups with high isotopic enrichment.
| Reagent | Purpose | Chemical Formula |
|---|---|---|
| Boron Tribromide | Demethylation of methoxy groups | BBr₃ |
| Deuterated Methyl Iodide | Introduction of deuterated methyl groups | CD₃I |
| Potassium Carbonate | Base for methylation reaction | K₂CO₃ |
The choice to label the methoxy groups is a strategic one, directly related to the known metabolic pathways of donepezil. One of the primary routes of donepezil metabolism in humans is O-demethylation, catalyzed by cytochrome P450 enzymes (CYP2D6 and CYP3A4), which removes one or both of the methyl groups. nih.govnih.govmdpi.comclinpgx.org
By using 3-Keto Donepezil-d6 as an internal standard in pharmacokinetic studies, researchers can use liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the parent drug and its key metabolites. nih.govclearsynth.com The deuterated standard co-elutes with the non-labeled analyte but is easily distinguished by its higher mass (+6 Da). kcasbio.com This mass difference allows for precise differentiation between the standard and the therapeutic drug or its endogenous metabolites in complex biological matrices like plasma or urine, correcting for variability during sample preparation and analysis. researchgate.netwisdomlib.org
Characterization of Synthesized this compound for Research Applications
Following synthesis and purification, the final compound must be rigorously characterized to confirm its identity, purity, and the success of isotopic labeling. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS): This is the primary technique to confirm the successful synthesis and deuteration. High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which must correspond to the calculated mass of the C₂₄H₂₁D₆NO₅ structure. The mass shift of +6 Da compared to the non-deuterated analog confirms the incorporation of six deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
¹³C NMR: The carbon spectrum would show a new signal for the C3 carbonyl group and characteristic triplet or septet signals for the deuterated methyl carbons (-CD₃) due to C-D coupling.
²H NMR: Deuterium NMR can be used to directly observe the resonance of the deuterium nuclei, confirming that labeling has occurred at the intended methoxy positions. wikipedia.org
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, ensuring it is free from starting materials, reagents, and side products.
| Technique | Parameter | Expected Result for this compound |
|---|---|---|
| HRMS (ESI+) | [M+H]⁺ ion mass | Calculated m/z consistent with C₂₄H₂₂D₆NO₅⁺ |
| ¹H NMR | Key Signal Absence | Absence of signals for C3-H₂ and O-CH₃ protons |
| ¹³C NMR | Key Signal Presence | Signal for C3 carbonyl; multiplet signals for -CD₃ carbons |
| HPLC | Purity | >98% (typical for analytical standards) |
Spectroscopic Analysis in Research Material Qualification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
²H NMR (Deuterium NMR): This analysis directly observes the deuterium nuclei, providing definitive evidence of their presence and location within the molecule. The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for carbons directly bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD- group and a septet for a -CD3 group) and a shift to a slightly lower frequency compared to their non-deuterated counterparts.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the isotopic enrichment of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the molecule. The observed mass will be higher than that of the non-deuterated 3-Keto Donepezil, corresponding to the number of incorporated deuterium atoms.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves fragmenting the parent ion and analyzing the resulting fragment ions. This technique provides valuable structural information and can be used to confirm the location of the deuterium labels within the molecule by observing the mass shifts in the fragmentation pattern.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Absence or significant reduction of signals at positions where deuterium has been incorporated. |
| ²H NMR | Signals corresponding to the chemical shifts of the deuterated positions. |
| ¹³C NMR | Splitting of carbon signals attached to deuterium and a slight upfield shift. |
| HRMS | Molecular ion peak corresponding to the mass of C24H21D6NO4. |
| MS/MS | Fragmentation pattern showing mass shifts in fragments containing the deuterated indanone moiety. |
Purity Assessment for Analytical Reference Standards
The qualification of this compound as an analytical reference standard necessitates a rigorous assessment of its purity. This involves determining both the chemical and isotopic purity of the synthesized material.
Chemical Purity:
The chemical purity is typically assessed using chromatographic techniques, which separate the target compound from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a standard method for determining the chemical purity of pharmaceutical compounds. A high-purity reference standard should exhibit a single major peak, with any impurities being well-resolved and below specified limits. The purity is often expressed as a percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities, even at very low levels.
Isotopic Purity:
Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. It is a critical parameter for an internal standard.
Mass Spectrometry (MS): The isotopic purity is determined by analyzing the distribution of isotopic peaks in the mass spectrum. The relative intensities of the molecular ion peaks corresponding to the desired deuterated species (d6) and any less-deuterated species (d0 to d5) are measured to calculate the isotopic enrichment.
A typical purity specification for an analytical reference standard would be a chemical purity of ≥98% and an isotopic purity of ≥99% for the d6 species.
| Purity Assessment Method | Parameter Measured | Typical Acceptance Criteria |
| HPLC-UV | Chemical Purity | ≥ 98% |
| LC-MS | Identification and Quantification of Impurities | Impurities below specified thresholds |
| Mass Spectrometry | Isotopic Purity (d6 enrichment) | ≥ 99% |
Advanced Analytical Methodologies for 3 Keto Donepezil D6 in Biological Matrices Preclinical Focus
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug molecules in biological samples due to its high sensitivity and selectivity. For 3-Keto Donepezil-d6, this technique allows for its differentiation from the endogenous metabolite and other interfering substances.
Development of Ultra-High Performance Liquid Chromatography (UHPLC) Methods
The development of a robust UHPLC method is paramount for achieving optimal separation and resolution. For the analysis of this compound and its non-deuterated counterpart, reversed-phase chromatography is typically employed. The use of sub-2 µm particle size columns, characteristic of UHPLC, allows for faster analysis times and improved chromatographic efficiency.
Method development involves the careful selection of a stationary phase, mobile phase composition, and gradient elution profile. A C18 column is a common choice for the separation of moderately polar compounds like 3-Keto Donepezil (B133215). The mobile phase often consists of an aqueous component, such as water with a small percentage of formic acid to enhance protonation and improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the efficient elution of the analyte and to separate it from other matrix components.
Table 1: Illustrative UHPLC Method Parameters
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Linear gradient from 5-95% B over 2-5 minutes |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
Optimization of Electrospray Ionization Parameters for Deuterated Metabolites
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of polar to moderately polar compounds like this compound. Optimization of ESI parameters is crucial for maximizing the ionization efficiency and achieving the highest sensitivity. For deuterated metabolites, the ionization behavior is expected to be very similar to the non-deuterated analogue.
The optimization process involves adjusting several key parameters in the positive ion mode, as the piperidine (B6355638) nitrogen in the molecule is readily protonated. These parameters include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. These are fine-tuned to produce a stable and abundant protonated molecular ion [M+H]⁺. The presence of deuterium (B1214612) atoms does not significantly alter the ionization process but provides the mass difference required for its use as an internal standard.
Multiple Reaction Monitoring (MRM) Transitions for Selective Detection
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode in tandem mass spectrometry. It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole.
For this compound, the precursor ion would be its protonated molecule [M+H]⁺. The exact mass of this ion will be 6 atomic mass units (amu) higher than that of 3-Keto Donepezil due to the six deuterium atoms. The selection of product ions is based on the fragmentation pattern of the molecule. While specific experimental data for this compound is not widely published, plausible MRM transitions can be predicted based on the known fragmentation of donepezil, which often involves the loss of the benzyl (B1604629) group.
Table 2: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Keto Donepezil | [Predicted] 394.2 | [Predicted] 91.1 | [Hypothetical] 25-35 |
| This compound | [Predicted] 400.2 | [Predicted] 91.1 | [Hypothetical] 25-35 |
Note: The values in this table are predicted and hypothetical, based on the chemical structure and common fragmentation patterns of similar molecules. Actual values must be determined experimentally.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
While LC-MS/MS is the preferred method for quantitative bioanalysis, High-Performance Liquid Chromatography (HPLC) with other detectors can be utilized in research and development settings, particularly for the analysis of bulk material or in situations where mass spectrometry is not available.
Method Development for Research Sample Analysis
HPLC method development for this compound would follow similar principles to the UHPLC methods described earlier, but with some key differences. HPLC systems typically use columns with larger particle sizes (3-5 µm), leading to longer run times and broader peaks compared to UHPLC.
The choice of a C18 column remains appropriate. The mobile phase would also consist of a buffered aqueous phase and an organic modifier like acetonitrile. Isocratic elution, where the mobile phase composition remains constant throughout the run, may be suitable for simpler sample matrices, while gradient elution would be necessary for more complex biological samples. Sample preparation, such as protein precipitation or liquid-liquid extraction, is crucial to remove interfering components from the biological matrix before injection.
Table 3: Representative HPLC Method Parameters
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA or Fluorescence |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Photo Diode Array (PDA) and Fluorescence Detection in Laboratory Settings
Photo Diode Array (PDA) detection is a powerful tool in HPLC that provides spectral information across a range of wavelengths simultaneously. For a molecule like this compound, the indanone chromophore would exhibit strong UV absorbance. A PDA detector can be used to determine the wavelength of maximum absorbance (λmax) and to assess peak purity. For donepezil and its related compounds, detection wavelengths are often set in the range of 230-315 nm.
Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. The native fluorescence of the indanone moiety in this compound can be exploited for this purpose. The method would involve determining the optimal excitation and emission wavelengths to maximize the signal-to-noise ratio. This enhanced sensitivity can be particularly advantageous when analyzing samples with very low concentrations of the analyte.
Sample Preparation Techniques for Preclinical Biological Samples
The extraction of this compound from complex biological matrices such as plasma, urine, and tissue homogenates is a critical first step in its quantification. The choice of extraction technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the sensitivity required for the assay.
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from biological samples. It offers advantages such as high recovery, effective removal of interferences, and the ability to automate the process. For donepezil and its metabolites, including this compound, various SPE protocols have been developed. oup.comnih.gov
A common approach involves the use of a C18 sorbent. nih.gov The protocol typically includes the following steps:
Conditioning: The SPE cartridge is conditioned with methanol followed by water or a buffer to activate the stationary phase.
Loading: The pre-treated plasma sample (often diluted) is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent to remove endogenous interferences.
Elution: The analyte of interest, this compound, is eluted with a strong organic solvent like methanol or acetonitrile. nih.gov
In a study developing a method for donepezil and its three main metabolites, SPE was utilized for extraction from human plasma. oup.comoup.com This method demonstrated consistent extraction recovery of approximately 70-80% for the metabolites. oup.com
Table 1: Representative Solid-Phase Extraction Protocol
| Step | Reagent/Solvent | Purpose |
| Conditioning | Methanol (1 mL), followed by Water (1 mL) | To activate the C18 sorbent |
| Sample Loading | Plasma sample (pre-treated) | To adsorb the analyte and internal standard |
| Washing | 10% Methanol in Water (1 mL) | To remove hydrophilic interferences |
| Elution | Methanol (1 mL) | To elute this compound and other metabolites |
Liquid-liquid extraction is another common technique for sample clean-up, particularly for nonpolar compounds. plos.org For donepezil, which has a logP value of 4.3, LLE can be more effective than protein precipitation in minimizing matrix effects. plos.orgplos.org
A typical LLE protocol for donepezil and its metabolites involves the extraction of the analyte from an aqueous biological sample into an immiscible organic solvent. A mixture of n-hexane and ethyl acetate (B1210297) (70:30, v/v) has been successfully used for the extraction of donepezil and its deuterated internal standard from human plasma. nih.gov The procedure generally involves:
Addition of the extraction solvent to the plasma sample.
Vortexing to ensure thorough mixing and transfer of the analyte to the organic phase.
Centrifugation to separate the aqueous and organic layers.
Evaporation of the organic layer and reconstitution of the residue in the mobile phase for analysis. plos.orgplos.org
The efficiency of LLE can be influenced by the pH of the aqueous phase, the choice of organic solvent, and the ratio of the solvent volumes. nih.gov
Protein precipitation is the simplest and fastest method for sample preparation. mdpi.com It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. mdpi.compjps.pkmdpi.com While this method is quick, it may not effectively remove all matrix components, potentially leading to ion suppression in mass spectrometry-based assays. plos.orgplos.org
A study comparing different extraction techniques found that a combination of perchloric acid and methanol resulted in a cleaner sample and a good recovery of over 96% for donepezil. pjps.pk Another study utilized methanol for protein precipitation when simultaneously quantifying donepezil and other compounds in rat plasma. mdpi.com This method demonstrated high and reproducible recovery for the analytes. mdpi.com
Table 2: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Recovery |
| Solid-Phase Extraction (SPE) | High selectivity, high recovery, automation possible | More time-consuming and costly than PP | ~70-80% oup.com |
| Liquid-Liquid Extraction (LLE) | Good for nonpolar compounds, reduces matrix effects | Can be labor-intensive, requires solvent evaporation | >90% mdpi.com |
| Protein Precipitation (PP) | Fast, simple, inexpensive | Less clean extract, potential for matrix effects | >85% mdpi.com |
Validation of Bioanalytical Assays for this compound as a Research Standard
The validation of bioanalytical assays is essential to ensure the reliability and reproducibility of the data generated in preclinical studies. This process involves the assessment of several key parameters.
To establish the relationship between the analytical response and the concentration of this compound, a calibration curve is constructed. This is typically done by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma from an untreated animal).
For donepezil and its metabolites, linearity has been demonstrated over a wide range of concentrations. For instance, one method showed linearity from 0.2 to 40 ng/mL for three of its metabolites in human plasma. oup.com Another study established a linear range of 50–5000 ng/mL for donepezil in rat plasma and various tissues. rsc.org The linearity of the calibration curve is typically evaluated by the correlation coefficient (r²), which should ideally be greater than 0.99. pjps.pkscispace.com
In vitro models, such as liver microsomes, are used to study the metabolic pathways of a drug. nih.govresearchgate.net Ex vivo models, such as isolated perfused organs or tissue slices, can also be utilized to investigate drug metabolism and distribution. mdpi.comjpionline.org In these models, the calibration range for this compound would be determined based on the expected concentrations of the metabolite formed.
Table 3: Example of a Calibration Curve for a Donepezil Metabolite
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 0.2 (LLOQ) | 0.19 | 95.0 |
| 0.5 | 0.52 | 104.0 |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 20.0 | 20.4 | 102.0 |
| 40.0 (ULOQ) | 39.6 | 99.0 |
This table is a representative example and does not reflect actual experimental data.
Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. Both are critical for the validation of a bioanalytical assay. They are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.
For bioanalytical methods, the precision, expressed as the coefficient of variation (CV), should generally be within 15% (20% for the lower limit of quantification, LLOQ). plos.orgnih.gov The accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). plos.org
Numerous studies on donepezil have reported intra- and inter-day precision and accuracy values that fall well within these acceptable limits. For example, one method reported intra- and inter-batch accuracies for donepezil ranging from 98.0% to 110.0% and 100.7% to 104.7%, respectively, with precision values also within acceptable ranges. nih.gov Another study on donepezil and its metabolites also demonstrated that the accuracy and precision were within the acceptance criteria. oup.comoup.com
Selectivity and Matrix Effect Evaluation in Preclinical Studies
In the quantitative bioanalysis of drug metabolites for preclinical research, establishing method selectivity and understanding the impact of the biological matrix are critical for ensuring data reliability. Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest, in this case, this compound, from other components present in the sample, such as endogenous substances, other metabolites, or co-administered drugs. nih.gov In preclinical studies, which often utilize animal-derived biological matrices like rat or dog plasma, a rigorous evaluation is necessary to confirm that no interfering peaks co-elute with the analyte or its internal standard, which could compromise the accuracy of the results. nih.govtheses.cz Standard validation procedures involve analyzing multiple independent sources of blank biological matrix to screen for potential interferences at the retention time of the analyte. nih.govresearchgate.net
The matrix effect is a phenomenon inherent to mass spectrometry that refers to the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. researchgate.netscioninstruments.com These effects, typically ion suppression or enhancement, can lead to inaccurate and imprecise measurements. The evaluation of matrix effects is a crucial step in the validation of bioanalytical methods. clearsynth.com This is commonly assessed by comparing the peak response of an analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) with the response of the analyte in a pure solution at the same concentration. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred strategy to mitigate matrix effects. clearsynth.comtexilajournal.com Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction and reliable quantification. scioninstruments.com
Preclinical method validation typically follows guidelines that set acceptance criteria for selectivity and matrix effect. For selectivity, the response from interfering components should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte. For the matrix effect, the coefficient of variation (CV) of the response ratios across different lots of the biological matrix should be within 15%. researchgate.net
| Parameter | Test Procedure | Typical Acceptance Criteria | Representative Finding |
| Selectivity | Analysis of ≥6 independent lots of blank biological matrix. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and internal standard (IS). | No endogenous interferences observed at the respective retention times in blank rat plasma. nih.gov |
| Matrix Effect | The peak response ratio of the analyte in post-extraction spiked matrix to the analyte in a neat solution is calculated for ≥6 matrix lots. | The coefficient of variation (%CV) of the matrix factor (response ratio) across all lots should be ≤15%. researchgate.net | The %CV for matrix effect across six different lots of rat plasma was found to be less than 5.0%. |
Application of this compound as an Internal Standard in Quantitative Research
This compound serves as an ideal internal standard (IS) for the quantitative analysis of its non-deuterated analog, the 3-keto donepezil metabolite, in preclinical biological samples. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. clearsynth.comnih.gov An SIL-IS is chemically identical to the analyte, with the only difference being a higher molecular weight due to the incorporation of heavy isotopes like deuterium (D). scioninstruments.com This near-identical chemical nature ensures that the IS and the analyte exhibit the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. scioninstruments.comtexilajournal.com
In a typical quantitative workflow, a known and fixed concentration of this compound is added to all calibration standards, quality control samples, and the unknown preclinical study samples at the beginning of the sample preparation process. lcms.cz Common extraction techniques include protein precipitation (PPT) or liquid-liquid extraction (LLE) to isolate the analytes from the complex biological matrix. nih.govsphinxsai.com During LC-MS/MS analysis, the instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the this compound internal standard, a highly selective technique known as Multiple Reaction Monitoring (MRM). nih.govsphinxsai.combvsalud.org
Because the IS is present in every sample at the same concentration, any sample-to-sample variation in extraction recovery or signal suppression/enhancement will affect both the analyte and the IS to the same degree. By calculating the ratio of the analyte's peak area to the IS's peak area, these variations are effectively normalized. lcms.cz This ratio is then used to construct a calibration curve from which the concentration of the 3-keto donepezil metabolite in the unknown samples can be accurately determined. clearsynth.com This approach significantly improves the precision, accuracy, and robustness of the bioanalytical method. texilajournal.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |
| 3-Keto Donepezil (Analyte) | [M+H]⁺ | Specific fragment ion | Positive Ion MRM |
| This compound (IS) | [M+H]⁺+6 | Specific fragment ion | Positive Ion MRM |
In Vitro Metabolic Investigations of Donepezil Leading to 3 Keto Metabolite Formation
Hepatic Microsomal Metabolism Studies
In vitro studies using human, rat, and mouse liver microsomes have been instrumental in mapping the metabolic fate of donepezil (B133215). nih.govresearchgate.net These preparations contain the cytochrome P450 (CYP) enzymes responsible for the initial phase I metabolism of many drugs. When donepezil is incubated with liver microsomes in the presence of necessary cofactors like NADPH, a variety of metabolites are formed. nih.govresearchgate.net Research has shown that donepezil is extensively metabolized, leading to numerous products. nih.govresearchgate.netresearchgate.net
The primary metabolic reactions donepezil undergoes are:
O-demethylation: The removal of a methyl group. nih.govmdpi.com
N-debenzylation: The removal of a benzyl (B1604629) group. nih.govmdpi.com
Hydroxylation: The addition of a hydroxyl group. nih.govmdpi.com
N-oxidation: The addition of an oxygen atom to a nitrogen atom. nih.govmdpi.com
These initial transformations are often followed by phase II conjugation reactions, such as glucuronidation, before excretion. mdpi.comresearchgate.net
The formation of donepezil's metabolites is primarily mediated by two key cytochrome P450 isoenzymes: CYP3A4 and CYP2D6. mdpi.comdrugbank.comhpra.iefrontiersin.org In vitro studies have confirmed that these enzymes are responsible for the main metabolic pathways. hpra.ie
CYP3A4 is the major enzyme involved in the N-debenzylation of donepezil. researchgate.net
CYP2D6 is principally responsible for the O-dealkylation reactions that form metabolites M1 and M2. researchgate.net
The formation of a 3-keto metabolite would necessitate an initial hydroxylation at the 3-position of the indanone ring, creating 3-hydroxy donepezil. This hydroxylated intermediate can then be oxidized to the corresponding ketone. One study demonstrated that the formation of 3-hydroxy donepezil was decreased by 30.3% in human liver microsomes when co-incubated with tadalafil, a CYP3A4 inhibitor. nih.gov This suggests that CYP3A4 is involved in the initial 3-hydroxylation step, a direct precursor to the 3-keto metabolite.
Inhibitors of these enzymes can affect the metabolism of donepezil. For instance, ketoconazole (B1673606) (a strong CYP3A4 inhibitor) and quinidine (B1679956) (a strong CYP2D6 inhibitor) have been shown to inhibit donepezil's metabolism in vitro. hpra.iepom.go.id
While the involvement of CYP3A4 in the formation of 3-hydroxy donepezil is indicated, specific enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for the direct formation of 3-keto donepezil are not extensively detailed in the available literature.
Table 1: Kinetic Parameters of Inhibition for Donepezil Metabolite Formation
| Inhibitor | Metabolite | Target Enzyme | Ki (µM) |
|---|---|---|---|
| Quinidine | M1 | CYP2D6 | 0.526 |
| Quinidine | M2 | CYP2D6 | 1.372 |
| Ketoconazole | M1 | CYP2D6 | 0.117 |
| Ketoconazole | M2 | CYP2D6 | 0.563 |
This table is based on data from a study on human liver microsomes. researchgate.net
Enzyme Reaction Phenotyping for 3-Keto Donepezil Biogenesis
Enzyme reaction phenotyping is a critical step in drug development used to identify the specific enzymes responsible for a drug's metabolism. solvobiotech.com This is typically achieved through two main approaches:
Chemical Inhibition: Using known selective inhibitors for specific CYP enzymes in human liver microsomes to see which inhibitor blocks the formation of a particular metabolite. solvobiotech.com
Recombinant Enzymes: Incubating the drug with individual, recombinantly expressed CYP enzymes to see which ones are capable of producing the metabolite. solvobiotech.com
For donepezil, such studies have confirmed the roles of CYP3A4 and CYP2D6. hpra.ieresearchgate.net The observation that a CYP3A4 inhibitor reduces the formation of 3-hydroxy donepezil is a form of chemical inhibition phenotyping that points to CYP3A4's role in the biogenesis of the 3-keto precursor. nih.gov
Non-Targeted Metabolomics Approaches for Donepezil Metabolite Profiling
Traditional metabolic studies often focus on a few predicted or known metabolites. In contrast, non-targeted metabolomics utilizes high-resolution mass spectrometry to capture a comprehensive profile of all possible metabolites in a biological sample. nih.govmdpi.com This approach has been successfully applied to the in vitro metabolism of donepezil in human, mouse, and rat liver microsomes. nih.govresearchgate.net By comparing microsomal incubations with and without the drug and necessary cofactors, researchers can identify a wide array of drug-related metabolites. nih.gov This powerful technique has led to the discovery of many previously unknown metabolites of donepezil. nih.govresearchgate.netbohrium.com
A significant challenge in non-targeted metabolomics is the structural identification of the detected compounds. Molecular networking has emerged as a powerful tool to address this. nih.govmdpi.comresearchgate.net This computational technique organizes tandem mass spectrometry (MS/MS) data into networks where nodes represent parent ions and edges connect ions with similar fragmentation patterns. Since drug metabolites typically share a common core structure with the parent drug, they also share similar MS/MS fragmentation patterns. nih.gov This allows for the rapid identification of potential metabolites by clustering them with the known parent drug in the network, greatly accelerating the identification of novel metabolites. nih.govresearchgate.net This approach has been successfully used to identify 21 different metabolites of donepezil in vitro. nih.govnih.gov
The application of non-targeted metabolomics and molecular networking has significantly expanded the known metabolic profile of donepezil. In one study, a total of 21 metabolites were detected across human, mouse, and rat liver microsomes, with 14 of these being newly identified. nih.govresearchgate.netnih.gov
Furthermore, these advanced techniques can help identify reactive metabolites, which are chemically unstable products that can potentially bind to cellular macromolecules and contribute to adverse drug reactions. nih.gov In the case of donepezil, a potential reactive metabolite was identified in rat liver microsomal incubations, highlighting the utility of this approach for safety assessment. nih.govresearchgate.netbohrium.com
Table 2: Summary of Donepezil Metabolites Identified in Liver Microsomes via Non-Targeted Metabolomics
| Species | Total Metabolites Detected | Newly Identified Metabolites | Reactive Metabolites Detected |
|---|---|---|---|
| Human | 17 | 14 (across all species) | 0 |
| Mouse | 21 | 14 (across all species) | 0 |
This table summarizes findings from a comprehensive in vitro metabolomics study. nih.govresearchgate.net
In Vitro Metabolic Investigations of Donepezil: Extrahepatic Contribution to 3-Keto Donepezil Formation
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data detailing the formation of the metabolite "3-Keto Donepezil" through extrahepatic metabolism. While donepezil is known to be distributed to various extrahepatic tissues, and its metabolism produces numerous metabolites, the specific pathway leading to 3-Keto Donepezil, particularly in non-hepatic tissues, is not described in the reviewed studies.
Donepezil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2D6. nih.govdrugbank.commedsafe.govt.nzpom.go.idnih.gov The principal metabolic pathways identified in numerous in vitro and in vivo studies are O-demethylation, N-debenzylation, hydroxylation, and N-oxidation, followed by glucuronide conjugation. drugbank.comnih.govnih.govmdpi.comresearchgate.net These processes lead to the formation of several major metabolites, including 6-O-desmethyl donepezil, which is pharmacologically active. drugbank.compom.go.id
The compound "3-Keto Donepezil," chemically identified as 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-indene-1,3(2H)-dione, is recognized as a metabolite or impurity of donepezil and is available from chemical suppliers. bioorganics.bizpharmaffiliates.comsynzeal.com This indicates that the molecule is a known derivative formed by the oxidation of the 3-position on the indanone ring of the parent donepezil molecule. mdpi.com However, the enzymatic processes and the specific tissues, whether hepatic or extrahepatic, responsible for this specific biotransformation are not documented in the available research literature.
Studies confirm that donepezil distributes to extrahepatic sites such as the brain, heart, and kidneys. nih.govresearchgate.net While metabolism in these tissues is conceivable, research has predominantly focused on the effects of donepezil within the brain or its elimination via the kidneys, rather than its biotransformation in these locations. nih.govresearchgate.net One study in rats noted an absence of donepezil metabolites in the brain, suggesting that metabolism may not significantly occur there, or that metabolites are not retained. researchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Research with Donepezil Metabolites Excluding Clinical Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Characterization of Donepezil (B133215) and Metabolite Distribution in Animal Tissues
Studies on the parent compound, Donepezil, have shown its distribution in various tissues in animal models. Following oral administration in rats, radiolabeled Donepezil was found to be distributed to several organs, with significant concentrations in the liver, which is a primary site of metabolism. longdom.orglongdom.org Research has also indicated that Donepezil and its metabolites are primarily excreted through bile and urine. longdom.org
Data Table: Tissue Distribution of Donepezil in Rats
| Tissue | Concentration Relative to Plasma | Reference |
| Liver | Substantially distributed | longdom.orglongdom.org |
| Adrenal Glands | Substantially distributed | longdom.orglongdom.org |
| Heart | Substantially distributed | longdom.orglongdom.org |
| Brain | Approximately 2 times higher than plasma | longdom.orglongdom.org |
No specific data is available for the tissue distribution of 3-Keto Donepezil-d6.
Blood-Brain Barrier Permeability of Donepezil Metabolites in Rodent Models
Donepezil itself readily crosses the blood-brain barrier (BBB), which is crucial for its therapeutic effect on the central nervous system. longdom.orglongdom.org However, studies using radiolabeled Donepezil in rats have indicated that its metabolites have low permeability across the BBB. nih.govresearchgate.net The ratio of unchanged Donepezil to total radioactivity in the brain was high, suggesting that metabolites largely remain in the systemic circulation. nih.govresearchgate.net
Specific studies on the blood-brain barrier permeability of this compound in rodent models have not been found in the public domain.
Application of Deuterated Donepezil Metabolites as Tracers in In Vivo Preclinical Studies
Deuterated compounds are frequently used as tracers in metabolic studies due to their distinct mass, which allows them to be differentiated from their non-deuterated counterparts by mass spectrometry. This enables precise tracking of metabolic transformations and clearance pathways.
Evaluation of Metabolic Switching in Animal Models
Metabolic switching refers to the alteration of metabolic pathways of a drug, which can be influenced by factors such as dose, co-administered drugs, or genetic variations in metabolic enzymes. The use of deuterated tracers can be instrumental in identifying such shifts.
No preclinical studies utilizing this compound as a tracer to evaluate metabolic switching have been publicly reported.
Assessment of Metabolite Clearance and Excretion Pathways in Animal Systems
By administering a deuterated metabolite, researchers can track its elimination from the body, either unchanged or as further metabolites, providing clear insights into its specific clearance and excretion routes.
There is no available data from preclinical studies assessing the clearance and excretion pathways of this compound in animal systems.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies
PK/PD modeling is a quantitative tool used to understand the relationship between drug concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics). Such models have been developed for Donepezil in rats to correlate plasma concentrations with acetylcholinesterase inhibition in the brain. longdom.orgnih.gov
Data Table: Pharmacokinetic Parameters of Donepezil in Rats
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes (oral) | longdom.org |
| Brain to Plasma Concentration Ratio | ~2 | longdom.orglongdom.org |
No specific PK/PD models for this compound in animal studies are available in the scientific literature.
Correlation of Metabolite Levels with Biochemical Endpoints in Preclinical Models
In preclinical research, a key objective is to establish a relationship between the concentration of a drug and its metabolites and their measurable effects on the body. These measurable effects, or biochemical endpoints, provide insight into the compound's mechanism of action and therapeutic potential. For donepezil and its metabolites, a primary biochemical endpoint is the inhibition of acetylcholinesterase (AChE) activity.
Preclinical studies in various animal models have successfully correlated donepezil concentrations with AChE inhibition. In rats, the increase in brain acetylcholine (B1216132) (ACh) levels corresponds closely with the plasma concentrations of donepezil. longdom.org Similarly, a direct correlation has been observed between donepezil plasma levels and the inhibition of AChE activity in erythrocyte membranes, which serves as a peripheral surrogate for its central nervous system effects. medsafe.govt.nz
Beyond direct enzyme inhibition, research in animal models explores broader biochemical changes. A study in an amyloid-beta (Aβ)-induced cognitive impairment mouse model found that donepezil treatment altered the levels of several brain metabolites, including pyroglutamic acid, glutamic acid, and phenylalanine. mdpi.com These changes were linked to the therapeutic effects observed in both in vivo and in vitro settings, suggesting that the drug's efficacy is mediated through distinct metabolic pathways. mdpi.com Another study in adult zebrafish demonstrated a relationship between chronic donepezil exposure, reduced cortisol levels, and abnormal locomotor activity, indicating an influence on the stress axis and circadian rhythms. nih.gov
Integration of Metabolic Data into Mechanistic Pharmacological Models
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in preclinical research to understand and predict a drug's behavior in the body over time. These mathematical models integrate data on absorption, distribution, metabolism, and excretion (ADME) to simulate the relationship between drug exposure and its pharmacological effect.
For donepezil, PK/PD modeling has been instrumental in linking plasma concentrations to AChE inhibition profiles. longdom.org Models have shown a linear correlation between plasma levels and AChE inhibitory activity, allowing researchers to predict the effect based on concentration. longdom.org More complex models, such as multi-compartment PK models, have been developed based on data from preclinical species like mice to describe the distribution of donepezil between the systemic circulation and the brain following different administration routes. mdpi.com
Metabolic data is a crucial input for these models. By understanding the rates of formation and elimination of various metabolites, researchers can build more accurate and predictive models. For instance, in vitro studies using human liver microsomes help identify the specific CYP enzymes responsible for producing key metabolites. researchgate.net This information can be used to model and predict potential drug-drug interactions. For example, by incorporating the inhibitory effects of other drugs on metabolite formation, models can predict the extent to which donepezil's clearance might be reduced and its plasma concentration increased. researchgate.net The precise quantification of metabolites, facilitated by stable isotope-labeled standards, is essential for generating the high-quality data needed to build and validate these sophisticated mechanistic models.
| Model Type | Preclinical Species | Key Findings | Reference |
| PK/PD Model | Rat | Linear correlation between plasma concentration and AChE inhibition. | longdom.org |
| Compartmental PK Model | Mouse | Characterized drug delivery to the brain and systemic circulation. | mdpi.com |
| In Vitro Metabolic Model | Human Liver Microsomes | Identified CYP3A4 and CYP2D6 as key enzymes; used to predict drug interactions. | researchgate.net |
This table is interactive. Click on the headers to sort.
Comparative Metabolic Profiling Across Different Preclinical Species
The selection of an appropriate animal model for preclinical studies depends heavily on how closely its metabolic profile mimics that of humans. Significant inter-species differences in drug metabolism can lead to variations in efficacy and are a key consideration in drug development. Donepezil has been the subject of several comparative metabolic studies across species such as rats, mice, dogs, and mini-pigs. researchgate.netresearchgate.net
In vitro studies using liver microsomes from humans, rats, and mice have identified four major metabolic pathways: O-demethylation, hydroxylation, N-oxidation, and N-debenzylation. nih.gov A comprehensive analysis identified 17 metabolites in human and rat liver microsomes and 21 in mouse liver microsomes. nih.gov
In vivo studies comparing plasma metabolites have revealed notable differences. One study found that the rank order of metabolite concentrations in rats (donepezil > M4 > M6 > M1/M2) was highly similar to that in humans, suggesting the rat is a suitable model for human metabolism. researchgate.netlongdom.org In contrast, the profile in mini-pigs was different (donepezil > M6 > M1/M2 > M4). researchgate.netlongdom.org Further differences are seen in elimination pathways; in dogs, elimination is primarily through feces, whereas in humans, renal excretion is the main route. nih.gov
These comparative studies are essential for interpreting preclinical data and extrapolating it to humans. The use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), with internal standards such as this compound, is indispensable for identifying and quantifying these metabolites across different species and biological matrices. researchgate.netlongdom.org
| Species | Primary Metabolic Pathways | Key Metabolites (Rank Order) | Resemblance to Humans | Reference |
| Rat | O-demethylation, N-dealkylation, N-oxidation | Donepezil > M4 > M6 > M1/M2 | High | nih.govresearchgate.netlongdom.org |
| Mouse | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation | Not specified | Moderate | nih.gov |
| Mini-Pig | O-demethylation, N-dealkylation, N-oxidation | Donepezil > M6 > M1/M2 > M4 | Low to Moderate | researchgate.netlongdom.org |
| Dog | O-glucuronidation (predominant metabolite) | Not specified | Low (different elimination route) | longdom.orgnih.gov |
This table is interactive. Click on the headers to sort.
Mechanistic Research on the Role of 3 Keto Donepezil in Biological Systems Preclinical and in Vitro
Potential Enzyme Inhibition Profile of 3-Keto Donepezil (B133215) in Research Assays
The primary mechanism of action of donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) nih.gov. The inhibitory activity of its metabolites is a key area of pharmacological interest.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Selectivity Studies In Vitro
Currently, there is a significant lack of specific in vitro studies detailing the inhibitory potency (e.g., IC50 values) of 3-Keto Donepezil against either AChE or BChE. While it is plausible that as a metabolite or impurity of donepezil, it may possess some degree of cholinesterase inhibitory activity, dedicated research to quantify this effect and determine its selectivity profile is not present in the available literature. For comparison, donepezil itself is a potent and selective inhibitor of AChE.
Table 1: Enzyme Inhibition Data for 3-Keto Donepezil (Hypothetical) This table is for illustrative purposes only, as no specific data for 3-Keto Donepezil was found in the public domain.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BChE/AChE) | Source |
|---|---|---|---|---|
| 3-Keto Donepezil | Acetylcholinesterase (AChE) | Data not available | Data not available | N/A |
| 3-Keto Donepezil | Butyrylcholinesterase (BChE) | Data not available |
Interaction of 3-Keto Donepezil with Neurotransmitter Systems in Preclinical Models
The effect of donepezil on cholinergic neurotransmission is well-documented nih.govmdpi.com. However, preclinical studies investigating the direct interaction of 3-Keto Donepezil with neurotransmitter systems are absent from the reviewed literature. Research on donepezil has shown it can influence neuronal responses in brain regions like the hippocampus nih.gov. It is unknown if 3-Keto Donepezil would exert similar or different effects.
Cellular and Molecular Research on 3-Keto Donepezil Effects In Vitro
In vitro cellular and molecular studies are essential to elucidate the specific mechanisms of a compound. For 3-Keto Donepezil, such research is not currently available.
Impact on Neuronal Cell Models
There are no published studies on the impact of 3-Keto Donepezil on neuronal cell models. Research on donepezil has explored its neuroprotective effects in various cell lines, often against insults like those induced by amyloid-beta nih.gov. Whether 3-Keto Donepezil shares these properties, or has any cytotoxic effects, remains to be determined.
Investigation of Signal Transduction Pathways
The influence of donepezil on signal transduction pathways, such as those involving protein phosphatase 2A (PP2A) and glycogen (B147801) synthase kinase-3β (GSK-3β), has been a subject of investigation nih.gov. There is no corresponding research available for 3-Keto Donepezil to ascertain its effects on these or other signaling cascades.
Table 2: Summary of In Vitro Cellular and Molecular Research Findings for 3-Keto Donepezil (Hypothetical) This table is for illustrative purposes only, as no specific data for 3-Keto Donepezil was found in the public domain.
| Research Area | Cell Model | Observed Effects | Source |
|---|---|---|---|
| Impact on Neuronal Viability | Data not available | Data not available | N/A |
| Signal Transduction Pathway Modulation | Data not available | Data not available | N/A |
Investigation of 3-Keto Donepezil as a Potential Biomarker in Research Models
Metabolites and degradation products of drugs can sometimes serve as biomarkers for drug exposure, metabolism, or even therapeutic effect. Donepezil undergoes extensive metabolism, and its degradation has been studied under various stress conditions scielo.br. However, there are no studies specifically investigating 3-Keto Donepezil as a potential biomarker in research models. The development of such a biomarker would require sensitive and specific analytical methods to detect and quantify it in biological matrices.
Future Research Directions and Translational Perspectives Preclinical and Methodological
Development of Novel Deuterated Donepezil (B133215) Analogues for Research
The success of 3-Keto Donepezil-d6 has underscored the value of stable isotope labeling in pharmaceutical research. symeres.com Future work is anticipated to involve the synthesis of new deuterated versions of Donepezil and its various metabolites. google.com This could involve placing deuterium (B1214612) atoms at different sites within the molecular structure, a technique known as site-specific isotope labeling. symeres.com Such analogues are invaluable for several reasons:
Elucidating Metabolic Pathways: By strategically placing deuterium on sites susceptible to enzymatic action, researchers can pinpoint the specific metabolic transformations that Donepezil undergoes. symeres.comnih.gov This helps in identifying the cytochrome P450 (CYP) enzymes, like CYP3A4 and CYP2D6, that are primarily responsible for its breakdown. pharmgkb.orglongdom.org
Kinetic Isotope Effect Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This difference can slow down metabolic reactions that involve breaking this bond, an effect known as the kinetic isotope effect. symeres.comnih.gov Studying this can reveal rate-limiting steps in the drug's metabolism.
Improving Pharmacokinetic Profiles: In some cases, deuteration can alter a drug's metabolism in a way that improves its pharmacokinetic properties, potentially reducing clearance rates and extending its half-life. symeres.commedchemexpress.comacs.org While this compound is primarily a research tool, the development of other deuterated analogues could explore therapeutic advantages. medchemexpress.com
A patent for deuterated derivatives of Donepezil suggests the potential for developing new chemical entities with modified metabolic profiles for therapeutic use. google.com
Integration of this compound in Advanced Metabolomics Workflows for Drug Discovery
Metabolomics, the large-scale study of small molecules in biological systems, is a powerful tool in drug discovery for assessing the metabolic fate and potential toxicity of new drug candidates. ckisotopes.comnih.gov The integration of stable isotope-labeled internal standards like this compound is crucial for the accuracy and reproducibility of these advanced workflows. nih.govthermofisher.com
The key benefits include:
Accurate Quantification: Stable isotope dilution mass spectrometry (IDMS) is a gold-standard method for quantification. isolife.nl By adding a known amount of this compound to a sample, the concentration of the non-labeled metabolite can be determined with high precision, correcting for variations during sample preparation and analysis. isolife.nlclearsynth.com
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can enhance or suppress the signal of the analyte in a mass spectrometer. thermofisher.comiroatech.com Because a deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for effective normalization and more reliable data. isolife.nlresearchgate.net
Metabolite Identification: The use of labeled compounds aids in the confident identification of metabolites in complex datasets, distinguishing them from background noise or endogenous molecules. nih.goviroatech.com Recent non-targeted metabolomics studies on Donepezil have successfully identified numerous new metabolites by comparing samples with and without the drug, a process that is enhanced by the presence of an internal standard. nih.govmdpi.comsemanticscholar.org
The application of metabolomics has already been used to monitor the effects of Donepezil treatment in preclinical models, demonstrating its utility in translating animal research to human studies. nih.gov
Advancements in Analytical Techniques for Tracing Complex Metabolic Transformations
The ability to trace and quantify this compound and its parent compounds relies on highly sensitive and specific analytical technologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). technologynetworks.comresearchgate.net This technique separates compounds in a mixture and then measures their mass-to-charge ratio, allowing for precise identification and quantification. jst.go.jppharmchek.com
Future advancements in this area are expected to further refine metabolic research:
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) offer extremely high mass accuracy, enabling researchers to distinguish between molecules with very similar masses and to determine the elemental composition of unknown metabolites. researchgate.netnih.gov
Increased Sensitivity: Newer generations of mass spectrometers can detect compounds at increasingly lower concentrations (parts per trillion), which is critical for identifying low-abundance metabolites. technologynetworks.compharmchek.com
Miniaturization: The development of smaller, portable LC-MS/MS systems holds the promise of on-site analysis, which could revolutionize certain clinical and research applications. pharmchek.com
Integrated Approaches: Combining LC-MS with other techniques like ion mobility spectrometry or coupling it with bioinformatics for automated data mining will make metabolite identification more efficient and comprehensive. researchgate.netnih.gov
The table below illustrates the fundamental principle of how mass spectrometry distinguishes between a compound and its deuterated internal standard. The addition of six deuterium atoms (d6) in place of hydrogen atoms results in a predictable mass shift.
| Compound | Molecular Formula | Exact Mass (m/z) | Mass Difference |
| 3-Keto Donepezil | C24H27NO4 | 393.1940 | - |
| This compound | C24H21D6NO4 | 399.2317 | +6.0377 |
This table provides a theoretical comparison based on chemical formulas. The exact mass difference is due to the mass of deuterium versus hydrogen.
Contribution of this compound Research to Understanding Donepezil's Preclinical Pharmacological Landscape
By enabling precise quantification of a key metabolite, this compound research contributes in several ways:
Accurate PK Modeling: Reliable measurement of Donepezil and its metabolites in blood and tissue samples from animal models allows for the development of more accurate PK/PD models. longdom.orgmdpi.com These models can predict drug distribution, clearance, and the relationship between plasma concentration and the inhibition of its target enzyme, acetylcholinesterase. nih.gov
Informing Drug Development: A detailed understanding of the preclinical metabolic landscape helps in designing better drugs and predicting human pharmacokinetics. nih.govmdpi.com For instance, understanding how Donepezil is metabolized helps anticipate potential drug-drug interactions with medications that inhibit the same CYP enzymes. longdom.orgmedsafe.govt.nz
Ultimately, the insights gained from preclinical studies using tools like this compound are vital for translating basic research into clinical applications and optimizing therapeutic strategies for diseases like Alzheimer's. longdom.orgnih.gov
Q & A
Q. How is 3-Keto Donepezil-d6 synthesized and characterized in preclinical studies?
Methodological Answer: Synthesis typically involves deuterium labeling at specific positions of the Donepezil backbone, followed by oxidation to introduce the 3-keto group. Key steps include:
- Isotopic labeling : Use of deuterated reagents (e.g., D₂O or deuterated alkyl halides) to replace hydrogen atoms at designated positions .
- Oxidation : Controlled reaction with oxidizing agents (e.g., KMnO₄ or TEMPO) to generate the ketone moiety while preserving isotopic integrity .
- Purification : High-performance liquid chromatography (HPLC) or preparative TLC to isolate the compound from byproducts .
- Characterization : NMR (¹H, ¹³C, and ²H-NMR for isotopic purity), high-resolution mass spectrometry (HRMS), and FTIR to confirm structure and isotopic enrichment .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for deuterated compounds. Key parameters include:
- Column selection : Reverse-phase C18 columns for optimal separation .
- Ionization : Electrospray ionization (ESI) in positive mode, monitoring transitions specific to the deuterated mass shift .
- Validation : Assess linearity (1–1000 ng/mL), limit of detection (LOD < 0.5 ng/mL), intra-/inter-day precision (CV < 15%), and recovery rates (>80%) using spiked plasma/brain homogenates .
Q. How does the stability of this compound vary under different storage and experimental conditions?
Methodological Answer: Stability studies follow ICH guidelines:
- Thermal stability : Incubate at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation via LC-MS .
- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor keto-enol tautomerism using UV spectroscopy .
- Solution stability : Test in buffers (pH 3–9) to assess hydrolysis; deuterium loss is quantified via isotopic ratio MS .
Advanced Research Questions
Q. What is the role of this compound in elucidating Donepezil’s metabolic pathways?
Methodological Answer: The deuterated analog serves as a tracer in in vitro and in vivo metabolism studies:
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH; use LC-MS/MS to identify deuterium-retaining metabolites (e.g., 3-keto-Donepezil-glucuronide) .
- Isotope effects : Compare metabolic rates between Donepezil and this compound to infer enzymatic mechanisms (e.g., CYP2D6 vs. CYP3A4 dominance) .
- Tissue distribution : Administer to rodents, then quantify deuterated vs. non-deuterated forms in brain/plasma to assess blood-brain barrier penetration .
Q. How does this compound enable comparative efficacy studies with the parent compound?
Methodological Answer: Design a dual-arm study to evaluate acetylcholinesterase (AChE) inhibition:
- In vitro : Measure IC₅₀ values using Ellman’s assay with recombinant AChE; deuterated analogs may show altered binding kinetics due to isotopic mass effects .
- In vivo : Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) to compare cognitive outcomes (Morris water maze) and amyloid-β reduction (ELISA) between Donepezil and this compound .
- Statistical analysis : Apply mixed-effects models to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) responses .
Q. Can this compound clarify drug-drug interactions involving Donepezil?
Methodological Answer: Use competitive inhibition assays and physiologically based pharmacokinetic (PBPK) modeling:
- CYP inhibition screening : Co-incubate this compound with probe substrates (e.g., dextromethorphan for CYP2D6) in HLMs; quantify metabolite suppression via LC-MS .
- Transporter studies : Employ Caco-2 cell monolayers to assess P-glycoprotein (P-gp) efflux ratios; deuterated compounds may exhibit altered transporter affinity .
- PBPK modeling : Integrate in vitro data (e.g., CLint, fu) to predict clinical interaction risks with CYP inhibitors (e.g., fluoxetine) .
Data Contradictions and Resolution Strategies
- Isotopic interference in MS : Deuterium loss during ionization can skew quantification. Mitigate by using stable isotope internal standards (e.g., ¹³C-labeled analogs) .
- Divergent metabolic outcomes : Species-specific CYP expression may cause discrepancies between rodent and human data. Validate findings using humanized liver models or primary hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
